Atroplex

Pharmacokinetics Drug Absorption Clofibric Acid

Researchers studying hyperlipoproteinemia models often struggle to source the authentic fixed-ratio Atroplex combination, as simple admixture of magnesium clofibrate and meso-inositol hexanicotinate fails to replicate its distinct 2-hour Tmax pharmacokinetic profile. Atroplex (CAS 76847-54-6) provides the exact 350 mg:250 mg co-formulation used in validated clinical studies. Key supply advantages: (i) Verified ≥95% purity by HPLC, suitable for PPARα-mediated triglyceride clearance and niacin-mediated lipolysis inhibition assays. (ii) Documented 36-49% triglyceride reduction benchmark in Type IV hyperlipoproteinemia models. (iii) Available in flexible pack sizes with batch-specific certificates of analysis, ensuring reproducibility for anticoagulant interaction studies requiring the 30-50% phenprocoumon dose adjustment reference.

Molecular Formula C62H50Cl2MgN6O18
Molecular Weight 1262.3 g/mol
CAS No. 76847-54-6
Cat. No. B1248399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtroplex
CAS76847-54-6
SynonymsAtroplex
magnesium chlorphenoxyisobutyrate - mesoinositol hexanicotinate
magnesium chlorphenoxyisobutyrate, mesoinositol hexanicotinate drug combination
Molecular FormulaC62H50Cl2MgN6O18
Molecular Weight1262.3 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7.[Mg+2]
InChIInChI=1S/C42H30N6O12.2C10H11ClO3.Mg/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27;2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h1-24,31-36H;2*3-6H,1-2H3,(H,12,13);/q;;;+2/p-2
InChIKeyAGULDSVRMCKKIE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atroplex (76847-54-6): Fibrate-Niacin Fixed-Dose Combination


Atroplex (CAS 76847-54-6) is a fixed-dose combination drug substance comprising two active moieties: the magnesium salt of chlorphenoxyisobutyric acid (magnesium clofibrate) and meso-inositol hexanicotinate [1]. Its molecular formula is C62H50Cl2MgN6O18 with a molecular weight of 1262.3 g/mol [2]. The compound was introduced into the biomedical literature in 1978 as an antihyperlipemic agent combining a fibrate-class PPARα agonist with a slow-release niacin prodrug [3]. This combination was designed to achieve complementary lipid-modulating effects through distinct mechanisms—clofibrate-mediated triglyceride reduction via lipoprotein lipase activation and peroxisome proliferation, coupled with nicotinic acid-mediated inhibition of adipose tissue lipolysis and hepatic VLDL secretion [4].

1
Fixed-ratio fibrate-niacin combination for lipid-modulation research
Contains magnesium clofibrate (PPARα agonist) and meso-inositol hexanicotinate (niacin prodrug)
2
Salt-form absorption kinetics research tool
Magnesium salt may support investigation of altered clofibric acid absorption profiles
3
Lipoxygenase/cyclooxygenase pathway probe
Reported multi-target enzyme inhibition profile for eicosanoid signaling studies

Why Atroplex (76847-54-6) Is Not Interchangeable


Atroplex represents a specific fixed-ratio co-formulation of magnesium clofibrate and meso-inositol hexanicotinate that cannot be functionally replicated by simple admixture of its individual components or by substitution with ethyl clofibrate monotherapy. Pharmacokinetic analysis reveals that the magnesium salt formulation alters the absorption kinetics of the clofibric acid moiety, with maximum blood levels achieved at 2 hours versus 4 hours for standard clofibrate [1]. Furthermore, the clinical studies conducted with Atroplex employed total daily doses (1050 mg magnesium clofibrate plus 750 mg meso-inositol hexanicotinate) that are significantly lower than the doses typically required when each component is administered separately [2]. Substitution with clofibrate alone would eliminate the niacin-mediated component of lipid modulation, while separate administration of components would not recapitulate the specific pharmacokinetic interaction and dose-response relationship established for this fixed combination in hyperlipoproteinemia types IIa, IIb, IV, and V [3].

!
Simple admixture of clofibrate and niacin may not reproduce the fixed-combination pharmacokinetic interaction
Absorption rate and component exposure ratio likely differ
!
Magnesium salt form alters clofibric acid Tmax relative to ethyl clofibrate; salt-form substitution may shift absorption kinetics
Direct replacement with standard clofibrate monotherapy not supported
!
Component doses in Atroplex are substantially lower than typical monotherapy doses; dose extrapolation may not transfer
Separate administration would require dose re-titration and may alter tolerability profile

Quantitative Differentiation of Atroplex (76847-54-6)


Accelerated Absorption Kinetics of Clofibric Acid

In a direct pharmacokinetic comparison, the magnesium clofibrate component within the Atroplex combination formulation demonstrated accelerated gastrointestinal absorption relative to standard ethyl clofibrate. The maximum blood concentration (Cmax) of clofibric acid was attained at 2 hours post-dose with Atroplex, compared to 4 hours for ethyl-alpha-p-chlorphenoxyisobutyrate (Clofibrate) [1]. Total absorption was nearly identical between the two formulations, reaching almost 100% bioavailability for the clofibric acid moiety [1]. Urinary excretion of clofibric acid over 48 hours was 90% for both the combination preparation and clofibrate, confirming equivalent total drug exposure despite the altered absorption rate [1]. No accumulation of clofibric acid in blood was observed after 60 days of continuous treatment with the combination preparation at a daily dosage of 3 tablets [1].

Absorption Kinetics
Head-to-head
Tmax clofibric acid: 2 h (Atroplex) vs 4 h (ethyl clofibrate)
Earlier Tmax may support absorption-rate research context
Nearly identical total bioavailability; human single-dose study
Pharmacokinetics Drug Absorption Clofibric Acid

Triglyceride Reduction in Hyperlipidemic Patients

In a 60-day clinical study of 16 patients with various hyperlipidemia types, treatment with Atroplex (1050 mg magnesium clofibrate plus 750 mg meso-inositol hexanicotinate daily) produced substantial reductions in serum triglycerides [1]. The magnitude of triglyceride lowering varied by hyperlipoproteinemia phenotype: in Type IIb patients, triglycerides decreased by 27.7%; in Type IV patients, triglycerides decreased by 38.9% [2]. The broader cohort study reported triglyceride reductions ranging from 36% to 49% over the 60-day treatment interval [1]. While direct comparator data within the same study are not available for clofibrate monotherapy, historical clofibrate monotherapy trials in similar patient populations typically report triglyceride reductions of 20-30% at standard doses [3], suggesting the combination may offer enhanced triglyceride-lowering capacity.

Triglyceride Lowering
Cross-study
Reported reduction 27.7% (Type IIb) to 38.9% (Type IV); overall range 36–49%
Higher endpoint reduction versus historical monotherapy reports
60-day study, 16 patients; direct comparator data not available
Hypertriglyceridemia Lipid Metabolism Fibrate Therapy

Dose Reduction Compared to Monotherapy

A defining feature of the Atroplex formulation is the ability to achieve clinically meaningful lipid reduction using component doses substantially lower than those required when magnesium clofibrate or meso-inositol hexanicotinate are administered individually [1]. The clinical regimen employed 1050 mg/day of magnesium clofibrate plus 750 mg/day of meso-inositol hexanicotinate [2]. In contrast, typical clofibrate monotherapy dosing in the 1970s was 1500-2000 mg/day [3], while meso-inositol hexanicotinate monotherapy required 4000-6000 mg/day to achieve therapeutic nicotinic acid exposure [4]. This represents an approximate 30-47% dose reduction for the clofibrate component and an 81-88% dose reduction for the nicotinate component relative to typical monotherapy regimens.

Component Dose Reduction
Class-level
Clofibrate moiety 30–47% lower, nicotinate moiety 81–88% lower vs typical monotherapy doses
Lower component dosing may inform tolerability endpoint review
Based on published monotherapy dose ranges; no direct tolerability data for this combination
Dose Optimization Fixed-Dose Combination Therapeutic Index

Phenprocoumon Anticoagulant Interaction

Atroplex, like clofibrate, potentiates the effects of oral anticoagulants through displacement of protein binding and potential effects on coagulation factor synthesis. In the clinical study by Fischer and Falkensammer, Atroplex was observed to interfere with anticoagulant therapy using phenprocoumon (a vitamin K antagonist) [1]. The investigators determined that concurrent anticoagulant therapy remains feasible during Atroplex treatment provided the anticoagulant dose is reduced by 30-50% [1]. This quantitative guidance represents a defined clinical management parameter specific to this combination formulation. The prothrombin time remained unchanged in patients without concurrent anticoagulation, and elevated fibrinogen levels normalized during treatment [2].

Anticoagulant Interaction
Supporting
Phenprocoumon dose reduction of 30–50% required during co-administration
Quantitated interaction for research models involving anticoagulation
Based on clinical study; prothrombin time remained unchanged without anticoagulation
Drug-Drug Interaction Anticoagulation Clinical Pharmacology

Lipoxygenase and Cyclooxygenase Inhibition Profile

Atroplex has been characterized in biochemical databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The compound also demonstrates inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, though with lesser potency compared to its lipoxygenase inhibition [1]. Additionally, Atroplex serves as an antioxidant in fats and oils [1]. Pharmacologic studies have demonstrated that the compound can inhibit blood platelet aggregation and exhibits hypolipidemic activity [2]. Unlike selective lipoxygenase inhibitors developed as single-target agents, Atroplex represents a dual-mechanism tool compound with combined effects on lipid metabolism (via PPARα agonism) and eicosanoid biosynthesis pathways (via lipoxygenase/cyclooxygenase modulation).

Enzyme Inhibition Profile
Data to verify
Reported potent lipoxygenase inhibition; weaker effects on COX, carboxylesterase
Multi-target profile may support eicosanoid pathway research
Precise IC50 values not available; in vitro assay conditions not specified
Lipoxygenase Inhibition Cyclooxygenase Eicosanoid Signaling

Validated Research Applications of Atroplex (76847-54-6)


Pharmacokinetic Modeling of Fibrate-Niacin Absorption

Researchers investigating the pharmacokinetics of fixed-dose combination lipid-lowering agents may utilize Atroplex as a reference compound to study how salt form selection (magnesium vs. ethyl ester) influences clofibric acid absorption kinetics. The documented 2-hour Tmax for Atroplex versus 4-hour Tmax for ethyl clofibrate [1] provides a quantifiable baseline for comparative absorption studies, formulation development, or in silico pharmacokinetic modeling of fibrate-class compounds.

Dual-Mechanism Lipid Modulation in Hypertriglyceridemia

Experimental models of hypertriglyceridemia, particularly those representing Type IV hyperlipoproteinemia phenotypes, may benefit from Atroplex as a tool compound combining PPARα-mediated triglyceride clearance with niacin-mediated inhibition of adipose tissue lipolysis. The demonstrated 36-49% triglyceride reduction in human subjects [2] and 38.9% reduction specifically in Type IV patients [3] establishes a quantitative efficacy benchmark for comparative studies of novel lipid-modulating agents.

Anticoagulant Drug-Drug Interaction Studies

Atroplex serves as a characterized reference compound for studying the mechanisms by which fibrate-class agents potentiate oral anticoagulant effects. The documented requirement for 30-50% reduction in phenprocoumon dosing during concurrent Atroplex administration [4] provides a defined interaction magnitude that can be used to validate in vitro protein binding displacement assays or to calibrate physiologically based pharmacokinetic models of warfarin-class anticoagulant interactions.

Lipoxygenase-Mediated Arachidonic Acid Studies

Investigators studying the intersection of lipid metabolism and eicosanoid signaling may employ Atroplex as a dual-action tool compound. The compound's characterized profile as a potent lipoxygenase inhibitor with ancillary effects on cyclooxygenase and carboxylesterase [5] enables experimental dissection of pathways where both lipid-lowering and anti-inflammatory mechanisms are hypothesized to contribute to observed biological effects. Its antioxidant activity in lipid systems [5] provides additional utility in oxidative stress models.

Application
Selection Property
Validation Focus
Fixed-dose combination PK research
Salt-form absorption kinetics review
Tmax and bioavailability endpoint comparison
Hypertriglyceridemia model studies
Dual-mechanism lipid modulation context
Triglyceride reduction endpoint in phenotype-specific models
Anticoagulant interaction research
Fibrate-class interaction magnitude review
Protein binding displacement and coagulation parameter monitoring
Eicosanoid signaling pathway studies
Multi-target enzyme inhibition profile
Lipoxygenase/COX pathway crosstalk and lipid peroxidation endpoints

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